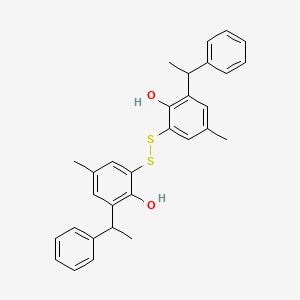
Phenol, 2,2'-dithiobis(4-methyl-6-(1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- is an organic compound that belongs to the class of phenols This compound is characterized by the presence of two phenol groups connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- typically involves the reaction of 4-methyl-6-(1-phenylethyl)phenol with sulfur or sulfur-containing reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the disulfide bond. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- involves large-scale chemical processes. These processes are designed to ensure the efficient and cost-effective synthesis of the compound. The use of advanced technologies and equipment, such as continuous flow reactors and automated control systems, helps to maintain the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, halogens, and alkyl halides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- involves its interaction with molecular targets and pathways in biological systems. The disulfide bond plays a crucial role in its reactivity, allowing it to undergo redox reactions and interact with thiol-containing proteins and enzymes. This interaction can modulate various cellular processes, including oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- can be compared with other similar compounds, such as:
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: This compound has a methylene bridge instead of a disulfide bond, resulting in different chemical properties and reactivity.
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-: Similar to the previous compound but with an ethyl group, leading to variations in its applications and stability.
The uniqueness of Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- lies in its disulfide bond, which imparts distinct redox properties and potential biological activities.
Properties
CAS No. |
34052-96-5 |
|---|---|
Molecular Formula |
C30H30O2S2 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
2-[[2-hydroxy-5-methyl-3-(1-phenylethyl)phenyl]disulfanyl]-4-methyl-6-(1-phenylethyl)phenol |
InChI |
InChI=1S/C30H30O2S2/c1-19-15-25(21(3)23-11-7-5-8-12-23)29(31)27(17-19)33-34-28-18-20(2)16-26(30(28)32)22(4)24-13-9-6-10-14-24/h5-18,21-22,31-32H,1-4H3 |
InChI Key |
VPCKFWWNZLEYNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)C(C)C3=CC=CC=C3)C)O)C(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684064.png)
![1,1'-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14684072.png)

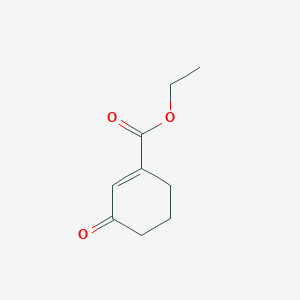
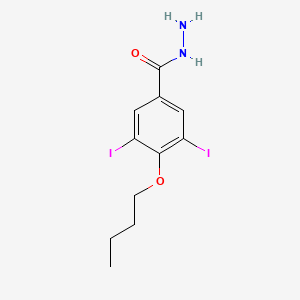
![9-Thiabicyclo[3.3.1]nonane-2,6-dithiol](/img/structure/B14684096.png)
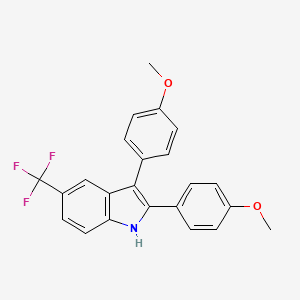
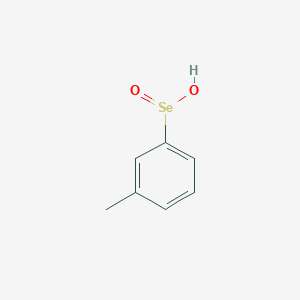
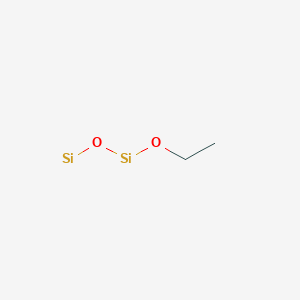
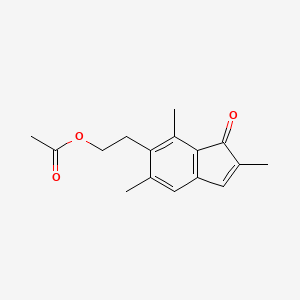

![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
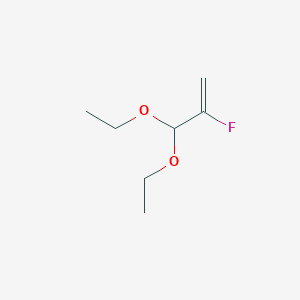
![2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene](/img/structure/B14684163.png)
